molecular formula C10H13BrN2O3 B13987755 tert-Butyl (4-bromo-5-hydroxypyridin-2-yl)carbamate

tert-Butyl (4-bromo-5-hydroxypyridin-2-yl)carbamate

Cat. No.: B13987755
M. Wt: 289.13 g/mol
InChI Key: XQJLAPHHGYAFNC-UHFFFAOYSA-N
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Description

N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with bromine and hydroxyl groups, and a carbamic acid ester moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester typically involves the following steps:

    Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.

    Carbamate Formation: The final step involves the formation of the carbamic acid ester. This can be done by reacting the hydroxylated and brominated pyridine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a de-brominated pyridine derivative.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromine and hydroxyl groups on the pyridine ring can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to enzymes or receptors. The carbamic acid ester moiety can undergo hydrolysis, releasing the active pyridine derivative, which can then interact with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-pyridinyl)-N-(2,2,2-trifluoroethyl)-1,1-dimethylethyl ester: Similar structure but with a trifluoroethyl group instead of a hydroxyl group.

    tert-butyl (2-((3-amino-5-bromopyridin-2-yl)oxy)ethyl)carbamate: Contains an amino group and an ether linkage.

Uniqueness

N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester is unique due to the presence of both bromine and hydroxyl groups on the pyridine ring, which can significantly influence its reactivity and binding properties. This dual functionality makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H13BrN2O3

Molecular Weight

289.13 g/mol

IUPAC Name

tert-butyl N-(4-bromo-5-hydroxypyridin-2-yl)carbamate

InChI

InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-8-4-6(11)7(14)5-12-8/h4-5,14H,1-3H3,(H,12,13,15)

InChI Key

XQJLAPHHGYAFNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Br)O

Origin of Product

United States

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